pharmacokinetic profile of levonorgestrel hexanoate in animal models
pharmacokinetic profile of levonorgestrel hexanoate in animal models
An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profile of Levonorgestrel Hexanoate
Introduction: The Imperative for Long-Acting Contraceptives
The development of long-acting reversible contraceptives (LARCs) represents a significant advancement in reproductive health, offering women greater convenience and potentially improved adherence compared to daily oral regimens[1]. Among the progestins extensively studied for this purpose is levonorgestrel (LNG), a potent synthetic progestogen utilized in various contraceptive formulations[2]. To extend its duration of action for use in injectable formulations, LNG is often esterified to create a prodrug. Levonorgestrel hexanoate, an ester of levonorgestrel, is designed to form a depot upon intramuscular or subcutaneous injection, from which the active levonorgestrel is slowly released, ensuring sustained contraceptive efficacy over several months[3].
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of levonorgestrel and its long-acting esters, like the hexanoate, as characterized in key animal models. As drug development professionals, understanding this preclinical profile is paramount for predicting human pharmacokinetics, designing safe and effective clinical trials, and ultimately, bringing new contraceptive options to fruition. This document synthesizes data from foundational studies, explains the rationale behind experimental designs, and offers detailed protocols for researchers entering this field.
Part 1: The Central Role of Animal Models in Pharmacokinetic Assessment
Preclinical pharmacokinetic studies in animal models are a cornerstone of drug development. They provide the first glimpse into how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living system. The choice of animal model is a critical decision, as interspecies differences in physiology and metabolism can significantly influence a drug's PK profile[4].
For levonorgestrel, several species have been employed to model human pharmacokinetics:
-
Rats: Commonly used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology. Studies in rats have been crucial for understanding dose-dependency and comparing different administration routes[4][5][6][7].
-
Rabbits: The rabbit has been identified as a suitable model for studying the effects of nutritional factors on levonorgestrel pharmacokinetics, as its metabolic clearance rate and volume of distribution are comparable to those in women when adjusted for body weight[8][9].
-
Dogs (Beagles): Often used in toxicology and later-stage preclinical PK studies. Their larger size allows for serial blood sampling, and their metabolic profile can, for some compounds, be more predictive of human metabolism than rodents[4][10][11].
-
Non-Human Primates (e.g., Rhesus or Cynomolgus Monkeys): As the closest phylogenetic relatives to humans, non-human primates are invaluable for late-stage preclinical development. Their endocrine and metabolic systems often provide the most accurate prediction of a drug's behavior in humans[4][10][12].
-
Minipigs: The Göttingen minipig is increasingly used in nonclinical studies due to physiological similarities with humans. Recent studies have characterized the PK of levonorgestrel following various administration routes in this model[7].
The fundamental goal is not to find a model that perfectly mirrors human response but to understand the range of pharmacokinetic behaviors across species. This comparative approach allows researchers to build a more robust dataset to inform the design of first-in-human clinical trials[4][13].
Part 2: The Pharmacokinetic Journey of Levonorgestrel Hexanoate (ADME Profile)
Upon injection, levonorgestrel hexanoate forms a depot in the muscle or subcutaneous tissue. The ester is then slowly hydrolyzed by endogenous enzymes (esterases) to release the active levonorgestrel into systemic circulation. The ADME profile discussed below primarily pertains to the released levonorgestrel.
Absorption
The absorption of levonorgestrel from an ester prodrug depot is designed to be a slow, rate-limiting process, often referred to as "flip-flop" kinetics, where the rate of absorption is slower than the rate of elimination. This results in a sustained plasma concentration profile.
-
Route of Administration: The subcutaneous and intramuscular routes are primary for long-acting injectables. Studies comparing administration routes have shown that the depot effect significantly prolongs the drug's half-life compared to intravenous administration[10]. Bioavailability from subcutaneous and intradermal injections in animal models is generally high, indicating near-complete absorption from the injection site over time[7].
-
Formulation: The vehicle (e.g., oily solution, aqueous suspension, microspheres) plays a critical role in the release rate of the drug from the depot[3][10]. FHI 360, for example, is developing a six-month LNG injectable using a microsphere formulation to control the release[13].
Distribution
Once absorbed into the bloodstream, levonorgestrel is distributed throughout the body.
-
Pharmacokinetic Models: The decline in plasma concentrations of levonorgestrel is best described by a tri-exponential pattern, fitting a three-compartment open model in both rabbits and rats[6][8]. This indicates an initial rapid distribution phase into highly perfused tissues, a slower distribution into deeper peripheral tissues, and a terminal elimination phase.
-
Volume of Distribution: The volume of distribution of levonorgestrel is relatively large, suggesting extensive distribution into tissues outside the plasma.
Metabolism
Levonorgestrel is extensively metabolized, primarily in the liver. Understanding its metabolic pathways is crucial, as metabolites may have their own biological activity or contribute to side effects.
-
Primary Pathways: Key metabolic reactions include the reduction of the A-ring (notably 5α-reduction) and hydroxylation at various positions, followed by conjugation[14].
-
Conjugation: Metabolites are typically conjugated with glucuronic acid before excretion[15].
-
Androgenic Activity: Both levonorgestrel and its 5α-reduced metabolite can bind to androgen receptors, which may account for some of the androgenic side effects observed with its use. Studies in hamsters have shown that both compounds exhibit androgenic activity[14].
Excretion
The body eliminates levonorgestrel and its metabolites through both renal and fecal routes.
-
Routes of Elimination: Metabolites are excreted in roughly equal proportions in the urine and feces as conjugates[15].
-
Half-Life: The terminal elimination half-life (t½) of levonorgestrel varies significantly between species. For instance, after intravenous administration, the terminal half-life differs considerably between rats, beagles, and rhesus monkeys[4]. This inter-species variability underscores the importance of evaluating PK in multiple animal models[4][10].
Part 3: Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for levonorgestrel across different animal models and administration routes. These values are compiled from multiple studies and represent the wide variability observed in preclinical research.
Table 1: Pharmacokinetic Parameters of Levonorgestrel in Rats
| Dose & Route | Cmax (ng/mL) | AUCinf (ng·hr/mL) | t½ (hours) | Bioavailability (F%) | Reference |
| 30 µg IV | — | 32.8 | 23.1 (gamma phase) | 100% | [6][7] |
| 60 µg IV | — | 69.8 | — | 100% | [7] |
| 60 µg SC | 4.3 | 63.0 | — | 90.3% | [7] |
| 8-32 µg SC | Dose-dependent | Dose-dependent | Dose-dependent | — | [5] |
Note: PK parameters like half-life and AUC were shown to be dose-dependent in rats following subcutaneous administration[5].
Table 2: Comparative Pharmacokinetic Parameters of Levonorgestrel in Various Species
| Species | Route | t½ (hours) | Clearance | Reference |
| Rabbit | IV | 25.1 (beta phase) | Comparable to women (per kg) | [8] |
| Rat | IV | 23.1 (gamma phase) | 0.985 - 1.45 L/hr | [6][7] |
| Minipig | IV | — | 21.5 L/hr | [7] |
| Rhesus Monkey | SC (oily solution) | Prolonged vs. IV | Marked species differences | [4][10] |
| Beagle Dog | SC (oily solution) | Prolonged vs. IV | Marked species differences | [4][10] |
Note: Direct comparison of half-life values is complex due to different models (e.g., two- vs. three-compartment) and phases (alpha, beta, gamma) being reported across studies.
Part 4: Key Experimental Protocols
Adherence to robust, validated protocols is essential for generating reliable and reproducible preclinical data. The following sections detail standardized methodologies for conducting pharmacokinetic studies of levonorgestrel hexanoate.
Protocol 1: In Vivo Pharmacokinetic Study in Female Sprague-Dawley Rats
Objective: To determine the pharmacokinetic profile of levonorgestrel following a single subcutaneous injection of levonorgestrel hexanoate.
Methodology:
-
Animal Acclimatization: House female Sprague-Dawley rats (8-10 weeks old) in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) for at least 7 days prior to the study. Provide ad libitum access to standard chow and water.
-
Dose Preparation: Prepare the levonorgestrel hexanoate formulation in a sterile vehicle (e.g., sesame oil with benzyl benzoate) to the desired concentration. The formulation should be sonicated or vortexed to ensure homogeneity before administration.
-
Dosing: Administer a single subcutaneous injection of the formulation into the dorsal scapular region. The dose volume should be appropriate for the animal's weight (e.g., 1 mL/kg).
-
Blood Sampling (Serial Sampling):
-
Collect blood samples (approx. 200 µL) from the tail vein or via a cannulated vessel at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 168... hours post-dose). The sampling schedule must be designed to capture the absorption, distribution, and elimination phases.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Place tubes on ice immediately.
-
-
Plasma Preparation:
-
Within 30 minutes of collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes).
-
Carefully aspirate the supernatant (plasma) and transfer it to uniquely labeled cryovials.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Data Analysis:
-
Quantify levonorgestrel concentrations in plasma samples using a validated bioanalytical method (see Protocol 2).
-
Perform non-compartmental analysis (NCA) using validated software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL/F, Vz/F).
-
Causality and Self-Validation: Using a consistent injection site (dorsal scapular) minimizes variability in absorption due to differences in vascularity. The use of K2-EDTA as an anticoagulant is standard for LC-MS/MS analysis as it chelates divalent cations that can interfere with the assay. Immediate chilling and prompt centrifugation of blood samples are critical to prevent enzymatic degradation of the analyte and ensure sample integrity.
Protocol 2: Bioanalytical Method: LC-MS/MS Quantification of Levonorgestrel in Rat Plasma
Objective: To accurately quantify the concentration of levonorgestrel in plasma samples.
Methodology:
-
Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known amounts of levonorgestrel into blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., deuterated levonorgestrel, d-LNG). The IS is crucial for correcting for variability in sample processing and instrument response.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for separation[11].
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B)[11].
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for levonorgestrel (e.g., m/z 313.0 → 108.9) and the internal standard[11].
-
-
Data Acquisition and Processing:
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Quantify the concentration of levonorgestrel in unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The accuracy of the QCs must fall within acceptable limits (e.g., ±15%) to validate the analytical run.
-
Part 5: Visualization of Workflows and Pathways
Diagrams provide a clear, high-level understanding of complex processes. The following have been generated using the DOT language for Graphviz.
Caption: Preclinical Pharmacokinetic Experimental Workflow.
Caption: Conceptual ADME Pathway of Levonorgestrel Hexanoate.
Conclusion
The preclinical pharmacokinetic assessment of levonorgestrel hexanoate in animal models is a multifaceted but essential component of its development as a long-acting injectable contraceptive. By leveraging a variety of animal models—from rats for initial screening to non-human primates for more predictive data—researchers can build a comprehensive understanding of the drug's ADME profile. This guide has outlined the key principles, summarized critical data, and provided robust experimental protocols to support these efforts. The marked inter-species variability observed in pharmacokinetic parameters serves as a crucial reminder that while animal models are indispensable, the ultimate goal is the careful and informed extrapolation of these findings to ensure safety and efficacy in human clinical trials.
References
-
FHI 360. (n.d.). LNG Long-Acting Microsphere Injectable Contraceptive. FHI 360. Retrieved from [Link]
-
Li, R., & Ruan, X. (2015). Long-acting injectable hormonal dosage forms for contraception. PubMed. Retrieved from [Link]
-
Srivastava, U. K., & Laumas, K. R. (1981). The rabbit as an animal model to study pharmacokinetics of levonorgestrel in women. PubMed. Retrieved from [Link]
-
Naqvi, R. H., Mitra, S. B., & Lindberg, M. C. (1984). Effect of dose on the pharmacokinetics of levonorgestrel in the rat during the rapid elimination phase following subcutaneous administration. Contraception, 30(6), 599-605. Retrieved from [Link]
-
Srivastava, U. K., & Laumas, K. R. (1983). Effect of food restriction (undernutrition) on pharmacokinetics of levonorgestrel in rabbits. Contraception, 28(2), 167-175. Retrieved from [Link]
-
Täuber, U., & Speck, U. (1984). Plasma levels of levonorgestrel, gestodene, norethisterone and cyproterone acetate on single-dose subcutaneous administration in oily solution in the rat, beagle and rhesus monkey. Steroids, 43(1), 43-56. Retrieved from [Link]
-
Naqvi, R. H., Mitra, S. B., Saksena, I. F., & Lindberg, M. C. (1984). Pharmacokinetics of levonorgestrel in the rat. Contraception, 30(1), 81-88. Retrieved from [Link]
-
d'Arcangues, C. (n.d.). Long-acting hormonal contraceptive methods for women. World Health Organization. Retrieved from [Link]
-
Cover, J., et al. (2018). Preferences for a potential longer-acting injectable contraceptive: perspectives from women, providers, and policy makers in Kenya and Rwanda. Global Health: Science and Practice. Retrieved from [Link]
-
Täuber, U., & Speck, U. (1983). Terminal Half-Lives in Plasma and Bioavailability of Norethisterone, Levonorgestrel, Cyproterone Acetate and Gestodene in Rats, Beagles and Rhesus Monkeys. PubMed. Retrieved from [Link]
-
Haeck, C. M., Boyd, P., Dimant, N., Desjardins, D., & Malcolm, R. K. (2021). Preclinical development of an injectable multipurpose prevention technology (MPT) formulation. Queen's University Belfast Research Portal. Retrieved from [Link]
-
Hümpel, M., Wendt, H., Pommerenke, G., Weiss, C., & Speck, U. (1978). Investigations of pharmacokinetics of levonorgestrel to specific consideration of a possible first-pass effect in women. Contraception, 17(3), 207-220. Retrieved from [Link]
-
Rower, C., et al. (2022). Pharmacokinetics of levonorgestrel and etonogestrel in rat or minipig following intravenous, subcutaneous, or intradermal administration. Xenobiotica, 52(6), 525-533. Retrieved from [Link]
-
Pérez-Palacios, G., et al. (1987). Molecular interactions of levonorgestrel and its 5 alpha-reduced derivative with androgen receptors in hamster flanking organs. Journal of Steroid Biochemistry, 27(4-6), 941-946. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Quantitative determination of levonorgestrel in beagle dog plasma after vaginal administration of intravaginal ring by high-performance liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 32(12), e4364. Retrieved from [Link]
-
Marbaix, E., et al. (2009). Development of an animal experimental model to study the effects of levonorgestrel on the human endometrium. Human Reproduction, 24(3), 634-641. Retrieved from [Link]
-
Varlas, S., et al. (2020). Preformulation studies of levonorgestrel. ResearchGate. Retrieved from [Link]
Sources
- 1. Long-acting hormonal contraceptive methods for women [gfmer.ch]
- 2. researchgate.net [researchgate.net]
- 3. Long-acting injectable hormonal dosage forms for contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terminal half-lives in plasma and bioavailability of norethisterone, levonorgestrel, cyproterone acetate and gestodene in rats, beagles and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of dose on the pharmacokinetics of levonorgestrel in the rat during the rapid elimination phase following subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of levonorgestrel in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of levonorgestrel and etonogestrel in rat or minipig following intravenous, subcutaneous, or intradermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The rabbit as an animal model to study pharmacokinetics of levonorgestrel in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of food restriction (undernutrition) on pharmacokinetics of levonorgestrel in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma levels of levonorgestrel, gestodene, norethisterone and cyproterone acetate on single-dose subcutaneous administration in oily solution in the rat, beagle and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of levonorgestrel in beagle dog plasma after vaginal administration of intravaginal ring by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. fhi360.org [fhi360.org]
- 14. Molecular interactions of levonorgestrel and its 5 alpha-reduced derivative with androgen receptors in hamster flanking organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.hpra.ie [assets.hpra.ie]
